molecular formula C14H10N2O6 B13406122 Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- CAS No. 71835-14-8

Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-

Cat. No.: B13406122
CAS No.: 71835-14-8
M. Wt: 302.24 g/mol
InChI Key: VXJCYNKQMYEDLR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- (IUPAC name: 4-nitro-2-[(2-carboxyphenyl)amino]benzoic acid) is a nitro-substituted benzoic acid derivative featuring two carboxylic acid groups and an aromatic amino linkage. Its molecular formula is C₁₄H₁₀N₂O₆ (molecular weight: 302.24 g/mol). The compound’s structure includes:

  • A nitro group (-NO₂) at the para position (C4) of the primary benzoic acid ring.
  • An amino group (-NH-) at C2, linked to a 2-carboxyphenyl substituent (a secondary benzoic acid group at C2 of the phenyl ring).

Properties

CAS No.

71835-14-8

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

2-(2-carboxyanilino)-4-nitrobenzoic acid

InChI

InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20)

InChI Key

VXJCYNKQMYEDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-

General Synthetic Strategy

The preparation of this compound generally involves:

  • Step 1: Formation of the amino linkage between two benzoic acid derivatives.
  • Step 2: Introduction of the nitro group at the 4-position of the amino-substituted aromatic ring.
  • Step 3: Purification and isolation of the final product.

The key challenge is controlling regioselectivity during nitration and ensuring the amino linkage forms without side reactions.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution of Aminobenzoic Acids

One common approach is the reaction of 2-aminobenzoic acid derivatives with aromatic halides under basic conditions to form the amino linkage. For example, aromatic halides such as fluoronitrobenzene can be reacted with aminobenzoic acid in the presence of bases like potassium carbonate or potassium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide).

  • Reaction conditions:
    • Base: K2CO3 or KOH
    • Solvent: DMF or DMSO
    • Temperature: Room temperature to 180°C (microwave irradiation can be used for acceleration)
    • Time: Several hours (e.g., 3 to 16 hours)
  • Workup: Extraction with dichloromethane, acid wash, drying over Na2SO4, solvent removal, and purification by flash chromatography.

This method allows the formation of the 2-[(2-carboxyphenyl)amino]-4-nitro- structure by nucleophilic displacement of the halide by the amino group of 2-aminobenzoic acid.

Direct Nitration of Aminobenzoic Acid Derivatives

Alternatively, nitration can be performed on pre-formed amino-substituted benzoic acids. This involves treating the amino-substituted benzoic acid intermediate with nitrating agents such as nitric acid or mixed acid under controlled temperature to selectively introduce the nitro group at the 4-position.

  • Reaction conditions:
    • Nitrating agent: Dilute nitric acid or mixed acid (HNO3/H2SO4)
    • Temperature: Mild (0-50°C) to avoid over-nitration or oxidation
    • Time: Controlled to optimize yield and selectivity
  • Notes: The presence of the amino group directs nitration regioselectively, but protection of sensitive groups may be necessary in some cases.
Oxidation of Methyl Precursors

In some synthetic schemes, methyl-substituted nitrobenzoic acid derivatives such as 2-methyl-4-nitrobenzoic acid are prepared first by oxidation of 4-nitro-o-xylene using dilute nitric acid with free radical initiators and phase transfer catalysts to improve yield (up to 83.5%). The methyl group can then be converted into a carboxylic acid or used as a precursor for further functionalization.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1 2-Aminobenzoic acid, 4-fluoronitrobenzene, K2CO3, DMF, 180°C (microwave, 16h) Nucleophilic aromatic substitution to form amino linkage Crude product isolated after extraction and purification by flash chromatography
2 Crude product, dilute HNO3, 0-50°C, 2h Controlled nitration to introduce nitro group at 4-position Avoids over-nitration; regioselective nitration achieved
3 Purification by recrystallization or chromatography Isolation of pure benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- Final purity >95% confirmed by analytical methods

Analysis of Preparation Methods

Method Advantages Limitations References
Nucleophilic Aromatic Substitution (NAS) High regioselectivity; mild conditions; scalable Requires activated halides; long reaction times possible
Direct Nitration Straightforward; uses common reagents Risk of over-nitration; may require protection steps
Oxidation of Methyl Precursors High yield; mild conditions; suitable for scale-up Multi-step; requires radical initiators and catalysts

Research Results and Yields

  • Yield of NAS step: Typically 60-80% depending on substrate purity and reaction conditions.
  • Nitration yield: Around 70-85% with controlled temperature and acid concentration.
  • Overall yield: Approximately 50-65% after purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₁₀N₂O₆ 302.24 -NO₂ (C4), -NH-(2-carboxyphenyl) (C2) High polarity due to dual -COOH groups; potential for salt formation .
Benzoic acid, 2-[[2-(methoxycarbonyl)phenyl]amino]-4-nitro- (CAS: 86611-44-1) C₁₅H₁₂N₂O₆ 316.27 -NO₂ (C4), -NH-(2-methoxycarbonylphenyl) (C2) Ester group increases lipophilicity; hydrolyzable to carboxylic acid .
Benzoic acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- (CAS: 63421-70-5) C₁₃H₉ClN₂O₇S 372.74 -SO₂NH- (C4), -Cl and -NO₂ (C3, C4) Sulfonamide group enhances stability; electron-withdrawing Cl and NO₂ increase acidity .
Benzoic acid, 2-[[(4'-aminobiphenyl)amino]carbonyl] (CAS: 62558-65-0) C₂₀H₁₆N₂O₃ 332.35 -CONH-(4'-aminobiphenyl) (C2) Biphenyl group enhances planarity; amide linkage supports π-π stacking .
Key Differences:
  • Polarity : The target compound’s dual -COOH groups make it more polar than ester (e.g., methoxycarbonyl in ) or sulfonamide (e.g., ) analogs.
  • Reactivity : The free -COOH groups enable salt formation and metal chelation, unlike ester derivatives requiring hydrolysis for activation .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, structural analogs suggest trends:

  • Antioxidant Potential: Benzoic acid derivatives with hydroxyl or vanilloyl groups (e.g., veronicoside, ) exhibit antioxidant activity via radical scavenging. The target compound’s -NO₂ group may reduce this activity but could contribute to metal chelation via -COOH groups .
  • Enzyme Inhibition : Sulfonamide derivatives (e.g., ) often inhibit enzymes like carbonic anhydrase due to -SO₂NH- interactions. The target compound lacks this moiety but may interact via -COOH or -NH- groups.
  • Toxicity : Compounds with nitro groups (e.g., ’s methanesulfonate analog) may exhibit acute toxicity (Category 4, H302), suggesting caution in handling the target compound .

Biological Activity

Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is a complex organic compound notable for its structural features and potential biological activities. With a molecular formula of C14_{14}H11_{11}N2_{2}O4_{4} and a molecular weight of approximately 286.24 g/mol, this compound combines an amino group and a nitro group in its aromatic structure, which may enhance its reactivity and biological effects.

Structural Characteristics

The structural uniqueness of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is defined by the presence of:

  • Carboxylic Acid Group (-COOH) : Contributes to acidity and potential interactions with biological systems.
  • Amino Group (-NH2_2) : May facilitate hydrogen bonding and increase solubility in biological environments.
  • Nitro Group (-NO2_2) : Known for its electron-withdrawing properties, which can affect the compound's reactivity.

Comparison with Related Compounds

Compound NameStructure FeaturesDistinct Characteristics
Benzoic AcidSimple aromatic carboxylic acidLacks amino and nitro groups
4-Amino Benzoic AcidContains amino groupNo nitro substitution
4-Nitro Benzoic AcidContains nitro groupNo amino substitution
Benzoic Acid, 2-Amino-4-nitrophenolContains both amino and nitro groupsDifferent positioning of functional groups
Benzoic Acid, 3-NitrophenylamineNitro group at different positionVarying reactivity due to positional effects

The unique combination of functional groups in benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- distinguishes it from similar compounds, potentially enhancing its biological activity.

Antioxidant Properties

Research indicates that benzoic acid derivatives possess antioxidant properties, which protect cells from oxidative damage. The specific activity of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has not been extensively documented but can be inferred from its structural characteristics that suggest potential antioxidant activity.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit significant antimicrobial effects. For instance, transition metal complexes derived from similar benzoic acid structures have demonstrated enhanced antibacterial and antifungal activities compared to their parent compounds .

Anticancer Potential

The anticancer properties of benzoic acid derivatives have been explored in various studies. For example, certain analogs have shown promising results against human cancer cell lines, with IC50_{50} values indicating substantial cytotoxicity. The ability of these compounds to inhibit cancer cell proliferation suggests that benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- may also exhibit similar activities .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) has been reported for various benzoic acid derivatives. This activity is crucial for therapeutic applications in neurodegenerative diseases. The specific inhibitory potential of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- remains to be investigated but could align with findings from related compounds .

Study on Proteasomal Activity

A study focused on the biological evaluation of benzoic acid derivatives revealed that certain compounds significantly induced proteasomal chymotrypsin-like activity at concentrations as low as 5 μM. This suggests that similar structures could enhance protein degradation pathways, which are critical in cancer treatment .

Antiproliferative Activity Assessment

Research assessing the antiproliferative effects of various benzoic acid derivatives indicated that some compounds exhibited IC50_{50} values below 10 µM against multiple human cancer cell lines. These findings highlight the potential for developing new anticancer agents based on the structural framework of benzoic acid derivatives .

Q & A

Q. What are the typical synthetic routes for preparing 2-[(2-carboxyphenyl)amino]-4-nitrobenzoic acid?

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous structures are prepared by reacting substituted anilines with halogenated benzoic acid derivatives under basic conditions (e.g., anhydrous potassium carbonate) in solvents like 2-ethoxy ethanol. Catalysts such as cuprous oxide and copper metal are often employed to enhance reaction efficiency . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons, nitro/carboxy groups, and amine linkages. For example, deshielded protons near nitro groups appear at δ 8.5–9.0 ppm.
  • IR : Stretching vibrations for nitro (-NO2_2) groups occur at ~1520 cm1^{-1} and 1350 cm1^{-1}, while carboxylic acid (-COOH) bands appear at ~2500–3300 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Data should align with computational predictions (e.g., using ChemSpider or PubChem tools) .

Q. What factors influence the solubility and stability of this compound in different solvents?

Solubility is pH-dependent due to the carboxylic acid and nitro groups. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous stability may degrade under strong acidic/basic conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) prevents decomposition .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of 2-[(2-carboxyphenyl)amino]-4-nitrobenzoic acid?

SHELXL is widely used for small-molecule crystallography. Key steps include:

  • Data collection : High-resolution X-ray diffraction data (≤ 1.0 Å) ensures accurate refinement.
  • Parameterization : Anisotropic displacement parameters for non-hydrogen atoms improve model precision.
  • Validation : R-factor convergence (< 5%) and Hirshfeld surface analysis validate intermolecular interactions (e.g., hydrogen bonds) .

Q. What experimental strategies resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR/IR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:

  • Variable-temperature NMR to probe conformational changes.
  • DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra.
  • Multi-solvent crystallization to assess packing effects on molecular geometry .

Q. How can computational methods predict the compound’s reactivity for synthesis optimization?

  • Density Functional Theory (DFT) : Calculates activation energies for reaction pathways (e.g., nitro-group reduction or amine coupling).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Retrosynthetic Analysis (e.g., using Synthia): Identifies feasible precursors and catalysts .

Methodological Notes

  • Synthesis Optimization : Use parallel reactors (e.g., Chemspeed) to screen catalysts and solvents systematically .
  • Crystallization : Employ vapor diffusion with acetonitrile/water mixtures for high-quality single crystals .
  • Safety : Handle nitro derivatives under fume hoods due to potential mutagenicity .

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